Lithium sulfate

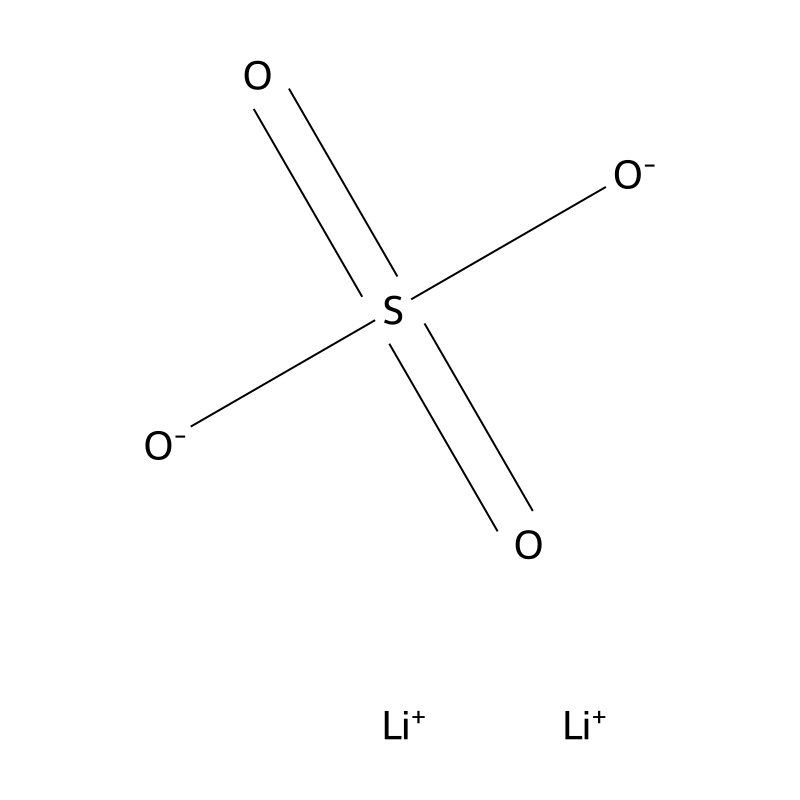

Li2O4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Li2O4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Crystallization:

- Lithium sulfate is a crucial component in protein crystallization experiments, a vital technique for determining protein structures and functions. It acts as a precipitating agent, promoting the formation of well-ordered crystals suitable for X-ray diffraction analysis .

- Researchers use different concentrations of lithium sulfate solutions to create various precipitation conditions, promoting crystal formation for different proteins .

Neuroscience Research:

- Studies have explored the potential of lithium sulfate as a neuromodulator, influencing neuronal activity and behavior. Its role in regulating signaling pathways and neurotransmitter levels is under investigation .

- Research suggests that lithium sulfate may have therapeutic potential in treating neurological disorders like bipolar disorder and Alzheimer's disease, although further research is necessary to establish its efficacy and safety .

Material Science and Battery Research:

- Lithium sulfate's unique properties, including its ionic conductivity and thermal stability, make it a potential candidate for developing solid-state electrolytes in next-generation batteries .

- Researchers are investigating lithium sulfate as a component in solid-state electrolytes, aiming to overcome limitations of traditional liquid electrolytes in lithium-ion batteries, such as flammability and limited lifespan .

Ultrasound Technology:

- Due to its piezoelectric properties, lithium sulfate crystals can convert mechanical energy into electrical signals and vice versa. This makes them valuable as ultrasound receivers in non-destructive testing applications .

- Researchers utilize lithium sulfate crystals in the development of transducers for medical ultrasound imaging and other non-destructive testing methods .

Lithium sulfate is an inorganic compound with the formula lithium sulfate, represented chemically as . It consists of lithium ions and sulfate ions, with a molecular weight of approximately 109.945 g/mol and a CAS Registry Number of 10377-48-7. This compound is typically encountered as a white crystalline solid that is highly soluble in water, although it exhibits retrograde solubility—meaning its solubility decreases with increasing temperature, which is an unusual property for salts . Lithium sulfate has applications in various fields, including chemistry and biology, due to its unique physical and chemical properties.

- Dissolution Reaction: When lithium sulfate is dissolved in water, it dissociates into lithium ions and sulfate ions:This process is endothermic, resulting in a decrease in temperature upon dissolution2.

- Formation Reaction: Lithium sulfate can be synthesized from lithium carbonate and sulfuric acid:This reaction produces lithium sulfate along with carbon dioxide and water .

- Catalytic Reactions: Lithium sulfate serves as a catalyst for organic reactions, such as the transformation of n-butyl bromide to 1-butene, achieving high yields under specific conditions .

Lithium sulfate has been studied for its biological activity, particularly in the context of mental health. It is known to exhibit antidepressant properties, similar to other lithium compounds. The mechanism involves modulation of neurotransmitter systems and may influence mood stabilization . Research indicates that lithium salts can have neuroprotective effects, potentially benefiting conditions such as bipolar disorder .

Lithium sulfate can be synthesized through various methods:

- Neutralization Reaction: Mixing lithium hydroxide or lithium carbonate with sulfuric acid leads to the formation of lithium sulfate:

- For example:

- For example:

- Metathesis Reaction: Reacting sodium sulfate with lithium carbonate or chloride can yield lithium sulfate:

- For instance:

- For instance:

- Evaporation from Aqueous Solutions: Concentrating solutions of lithium salts leads to crystallization of lithium sulfate upon evaporation .

Lithium sulfate has diverse applications across various industries:

- Battery Production: It is utilized in the synthesis of materials for lithium-ion batteries, particularly in producing lithium hydroxide from lithium sulfate monohydrate .

- Chemical Synthesis: Acts as a catalyst in organic reactions and is involved in the production of other lithium compounds.

- Pharmaceuticals: Used in formulations for treating mood disorders due to its antidepressant effects .

- Construction Materials: Employed in some cement formulations due to its properties affecting hydration processes.

Studies on the interactions of lithium sulfate with other compounds have revealed interesting insights:

- Solubility Interactions: Its retrograde solubility behavior contrasts sharply with many other salts, affecting how it behaves in aqueous environments at varying temperatures .

- Electrochemical Properties: The conductivity of lithium sulfate solutions varies significantly with concentration, peaking at around 2 M, which is crucial for its use in battery applications .

Lithium sulfate shares similarities with several other metal sulfates but exhibits unique characteristics:

| Compound | Formula | Solubility Behavior | Unique Features |

|---|---|---|---|

| Sodium Sulfate | High solubility; exothermic dissolution | Commonly used in detergents | |

| Potassium Sulfate | Highly soluble; exothermic dissolution | Fertilizer component | |

| Calcium Sulfate | Soluble at low temperatures; retrograde solubility | Forms gypsum; used in construction | |

| Barium Sulfate | Insoluble; used as a radiocontrast agent | Low solubility; used in medical imaging |

Lithium sulfate's retrograde solubility and role as a catalyst set it apart from these compounds, making it particularly valuable in specialized applications such as battery technology and pharmaceuticals.

Solid-State Phase Transformation Mechanisms

Monoclinic to Face-Centered Cubic Transition Dynamics at 578°C

Lithium sulfate exhibits a remarkable solid-state phase transformation from a monoclinic crystal structure to a face-centered cubic (FCC) configuration at approximately 578°C [1] [3]. This reversible phase transition represents one of the most extensively studied structural transformations in alkali metal sulfates due to its significant impact on the material's ionic conductivity properties [1]. The monoclinic phase, designated as the beta phase, transforms into the alpha phase with cubic symmetry through a first-order phase transition mechanism [3] [31].

The crystallographic parameters of the low-temperature monoclinic phase are well-established, with unit cell dimensions of a = 5.43 Å, b = 4.83 Å, c = 8.14 Å, and β = 107.58° [29]. The space group for this phase is P21 with two molecules per unit cell [29]. During the heating process, the transition temperature has been consistently reported around 575-578°C, with slight variations depending on experimental conditions and measurement techniques [1] [3] [34].

The volume expansion associated with this phase transition is substantial, measuring approximately 3.2% [34]. This volumetric change reflects the significant structural reorganization occurring during the transformation from the ordered monoclinic arrangement to the more open cubic structure [34]. The thermal expansion behavior differs markedly between the two phases, with the alpha phase exhibiting a coefficient of linear thermal expansion of 4.6 × 10^-5 K^-1, while the beta phase shows increasing expansion coefficients from 0.9 × 10^-5 K^-1 at room temperature to 3.4 × 10^-5 K^-1 near the transition temperature [34].

The transition dynamics involve complex structural rearrangements at the atomic level. Molecular dynamics simulations have revealed that the transformation initiates with disordering of lithium ions and rotational movements of sulfate tetrahedra [12]. These simulations demonstrate that the lithium ion positions become increasingly disordered as the temperature approaches the transition point, while the sulfate groups maintain their tetrahedral geometry but begin to exhibit rotational freedom [12].

Kinetics of Phase Transformations

The kinetics of phase transformations in lithium sulfate follow well-defined patterns that have been characterized through extensive experimental investigations [21] [22]. The transformation process exhibits characteristics typical of nucleation and growth mechanisms, with distinct stages identifiable throughout the progression from the monoclinic to cubic phases [22] [27].

Nucleation kinetics in lithium sulfate transformations obey an exponential law, as demonstrated through optical microscopy studies of single crystal dehydration reactions [22]. The nucleation rate increases exponentially with temperature, following Arrhenius-type behavior with activation energies that depend on the specific experimental conditions [22]. For the thermal dehydration of lithium sulfate monohydrate, which serves as a model system for understanding phase transformation kinetics, the activation energy has been determined to be approximately 1.10 electron volts [8].

The growth rate of nuclei during phase transformations exhibits approximately constant behavior once nucleation sites are established [22]. This constant growth rate suggests that the transformation proceeds through a surface-controlled mechanism rather than being limited by bulk diffusion processes [22]. The kinetic behavior can be satisfactorily described by contracting volume rate equations, particularly during the deceleratory phase that follows initial nucleation [27].

Table 1: Kinetic Parameters for Lithium Sulfate Phase Transformations

| Parameter | Value | Units | Temperature Range | Reference |

|---|---|---|---|---|

| Activation Energy (Dehydration) | 1.10 | eV | 349-400 K | [8] |

| Activation Energy (General) | 0.24 | eV | Room to 130°C | [30] |

| Frequency Factor | 1.35 × 10^8 | L^0.48/min mol^0.48 | 333-353 K | [25] |

| Reaction Order (Li2SO4) | 0.48 | Dimensionless | 333-353 K | [25] |

| Reaction Order (Na2CO3) | 0.52 | Dimensionless | 333-353 K | [25] |

The physicogeometrical consecutive process model describes the transformation as comprising three distinct stages: an induction period, surface reaction, and phase boundary-controlled reaction [21]. During the induction period, structural preparations for transformation occur without measurable mass loss or phase change [21]. The surface reaction stage involves the initial formation of product phases at crystal surfaces, while the phase boundary-controlled reaction represents the propagation of the transformation into the crystal interior [21].

Temperature and atmospheric conditions significantly influence transformation kinetics [21]. The accommodation function, which accounts for the effect of water vapor pressure on kinetic behavior, demonstrates that transformation rates are strongly dependent on the partial pressure of water in the surrounding atmosphere [21]. This dependency arises from the reversible nature of the transformation and the equilibrium between the solid phases and water vapor [21].

Diffusion-Controlled Growth Processes

Diffusion-controlled growth processes play a crucial role in determining the overall transformation kinetics and final microstructure of lithium sulfate during phase transitions [18] [26]. The diffusion mechanisms involve both cationic and anionic species, with lithium ion mobility being particularly significant due to the superionic nature of the high-temperature phase [18].

The diffusion coefficient for lithium ions in the cubic phase exhibits remarkable values, reaching approximately 3 S cm^-1 near the melting point with an activation energy of 0.41 electron volts [3]. This exceptionally high ionic conductivity results from the formation of a quasi-liquid cationic sub-lattice above the transition temperature [18]. In contrast, the monoclinic phase demonstrates significantly lower ionic conductivity, approximately 10^-10 S cm^-1 at 100°C with a much higher activation energy of 1.4 electron volts [3].

The growth kinetics transition from diffusion-controlled to reaction-limited mechanisms as the transformation progresses [26]. Initial growth stages are characterized by rapid diffusion of lithium ions through the newly formed cubic phase, while later stages become limited by the reaction kinetics at the phase boundary [26]. This transition in controlling mechanisms results in characteristic changes in growth morphology and transformation rates [26].

Computational studies have revealed that diffusion pathways in the cubic phase are facilitated by the three-dimensional network of lithium ion conduction channels [16]. The presence of oxygen atoms surrounding these diffusion pathways appears essential for maintaining high lithium ion mobility [16]. The sulfate tetrahedra form a translationally fixed lattice that provides the structural framework for lithium ion movement [3].

Table 2: Diffusion Parameters in Lithium Sulfate Phases

| Phase | Temperature | Conductivity | Activation Energy | Diffusion Mechanism |

|---|---|---|---|---|

| Monoclinic (β) | 100°C | 10^-10 S cm^-1 | 1.4 eV | Thermally activated hopping |

| Cubic (α) | 575°C | 3 S cm^-1 | 0.41 eV | Superionic conduction |

| Cubic (α) | Near melting | 3 S cm^-1 | 0.41 eV | Quasi-liquid sublattice |

The diffusion-controlled growth process is characterized by the formation of coherent dehydration surfaces that progressively advance toward crystal centers [27]. These surfaces represent the boundary between the original monoclinic phase and the newly formed cubic phase [27]. The advancement rate of these boundaries is controlled by the diffusion of water molecules away from the reaction interface and the counterdiffusion of lithium ions [27].

Microscopic investigations have revealed that pore development occurs in advance of the phase transformation interface, providing evidence for water loss from the reactant phase beyond the immediate transformation zone [27]. This observation supports the diffusion-controlled mechanism and explains the formation of channels between neighboring nuclei that accelerate the establishment of comprehensive product layers [27].

Superionic State Research

Structural Characteristics Above 575°C

The superionic state of lithium sulfate, achieved above 575°C, represents a unique phase of matter characterized by exceptional ionic conductivity while maintaining solid-state structural integrity [1] [3]. This state emerges through the formation of a quasi-liquid cationic sub-lattice superimposed on a rigid anionic framework composed of sulfate tetrahedra [18]. The structural characteristics of this phase have been extensively investigated through neutron diffraction, X-ray crystallography, and spectroscopic techniques [12] [18].

The high-temperature cubic phase adopts a face-centered cubic structure with significantly increased lattice parameters compared to the low-temperature monoclinic form [1]. The space group for this phase has been identified as cubic, with sulfate ions forming a three-dimensional framework that remains largely intact during the superionic transition [12]. The lithium ions occupy tetrahedral and octahedral interstitial sites within this framework, exhibiting high mobility between available positions [8] [10].

Neutron diffraction studies have revealed that the lithium ion positions become increasingly disordered as temperature increases above the transition point [12]. This disorder manifests as a broadening of the lithium ion distribution around equilibrium sites, indicating rapid exchange between different crystallographic positions [12]. The sulfate tetrahedra maintain their structural integrity but exhibit increased rotational freedom, contributing to the overall disorder of the high-temperature phase [12].

Table 3: Structural Parameters of Superionic Lithium Sulfate

| Property | Low-Temperature Phase | High-Temperature Phase | Units |

|---|---|---|---|

| Crystal System | Monoclinic | Cubic | - |

| Space Group | P21 | Face-centered cubic | - |

| Lattice Parameter a | 5.43 | 8.23 | Å |

| Lattice Parameter b | 4.83 | 8.23 | Å |

| Lattice Parameter c | 8.14 | 8.23 | Å |

| Volume Expansion | - | 3.2% | - |

| Ionic Conductivity | 10^-10 | 3 | S cm^-1 |

The orientational disorder of sulfate groups plays a crucial role in facilitating lithium ion mobility [3]. As temperature increases, the sulfate tetrahedra begin to rotate more freely around their equilibrium positions, creating dynamic pathways for lithium ion migration [3]. This rotational motion is coupled with the translational disorder of lithium ions, resulting in the cooperative mechanism that underlies superionic conduction [3].

X-ray diffraction patterns of the high-temperature phase show characteristic broadening of Bragg peaks, particularly those associated with lithium-containing reflections [2]. This broadening reflects the dynamic nature of the lithium ion sub-lattice and the rapid exchange between different crystallographic sites [2]. The sulfate-related reflections remain relatively sharp, confirming that the anionic framework maintains its structural coherence throughout the superionic transition [2].

Temperature-dependent structural studies have revealed that the degree of disorder increases continuously with temperature above the transition point [12]. At temperatures approaching the melting point, the lithium ion sub-lattice approaches a completely disordered state while the sulfate framework remains stable [12]. This behavior explains the gradual increase in ionic conductivity with temperature in the superionic phase [3].

Plastic (Rotator) Phase Properties and Behavior

The plastic or rotator phase of lithium sulfate exhibits unique properties that distinguish it from both conventional crystalline solids and liquid phases [1] [3]. This phase is characterized by long-range translational order of the sulfate anions combined with orientational disorder and high rotational mobility [3]. The term "plastic" refers to the mechanical properties that result from this structural arrangement, while "rotator" describes the dominant molecular motion [1].

The rotational dynamics of sulfate tetrahedra in the plastic phase have been extensively studied using nuclear magnetic resonance spectroscopy and Raman spectroscopy [18]. These investigations reveal that sulfate groups undergo rapid reorientational motion with correlation times on the order of picoseconds to nanoseconds [18]. The activation energy for rotational motion is significantly lower than that for translational diffusion, explaining the preferential occurrence of orientational disorder [18].

The mechanical properties of the plastic phase reflect the balance between the rigid sulfate framework and the mobile cationic sub-lattice [1]. The material exhibits reduced mechanical strength compared to the low-temperature crystalline phase but maintains sufficient structural integrity for practical applications [1]. This combination of properties makes the plastic phase suitable for applications requiring both ionic conductivity and mechanical stability [1].

Table 4: Properties of Lithium Sulfate Plastic Phase

| Property | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Ionic Conductivity | 3 | S cm^-1 | Near melting point | [3] |

| Activation Energy | 0.41 | eV | >575°C | [3] |

| Rotational Correlation Time | 10^-12 to 10^-9 | s | >575°C | [18] |

| Thermal Expansion Coefficient | 4.6 × 10^-5 | K^-1 | >575°C | [34] |

| Density | 2.22 | g cm^-3 | Room temperature | [32] |

The thermal behavior of the plastic phase exhibits several distinctive characteristics [9] [34]. The thermal conductivity shows an unusual temperature dependence, decreasing up to 640 K and then increasing at higher temperatures [9]. This behavior reflects the changing balance between lattice vibrations and electronic contributions to heat transport [9]. The thermal diffusivity follows a similar trend, indicating that both properties are governed by the same underlying mechanisms [9].

The plastic phase demonstrates remarkable thermal stability over extended temperature ranges [18]. Differential scanning calorimetry studies show that the phase transition is reversible with minimal hysteresis, indicating that the structural transformation does not introduce significant defects or strain [18]. The enthalpy of transition has been measured at various heating rates, providing insights into the kinetics of the plastic phase formation [18].

Heat capacity measurements in the plastic phase reveal the presence of additional contributions beyond normal lattice vibrations [18]. These contributions arise from the configurational entropy associated with the disordered arrangements of lithium ions and sulfate orientations [18]. The temperature dependence of heat capacity provides information about the degree of disorder and the energy landscape for ionic motion [18].

The dielectric properties of the plastic phase show characteristic features associated with ionic conduction [30]. The dielectric constant exhibits a peak around 130°C, which correlates with the onset of significant lithium ion mobility [30]. The frequency dependence of conductivity follows Jonscher's power law, indicating that ionic transport occurs through a distribution of relaxation times [30].

Computational Modeling of Phase Transitions

Molecular Dynamics Simulations

Molecular dynamics simulations have provided unprecedented insights into the atomic-level mechanisms governing phase transitions in lithium sulfate [12] [13] [15]. These computational approaches enable the investigation of structural evolution, ionic transport, and thermodynamic properties at conditions that are difficult to access experimentally [12]. The simulations employ various force field models and potential functions to accurately reproduce the observed phase transition behavior [12] [13].

Classical molecular dynamics simulations using established empirical potentials have successfully reproduced the basic features of the lithium sulfate phase transition [12]. These simulations demonstrate that the transformation from monoclinic to cubic symmetry occurs through a series of intermediate configurations characterized by increasing disorder of lithium ion positions [12]. The sulfate tetrahedra maintain their structural integrity throughout the transition but exhibit enhanced rotational motion in the high-temperature phase [12].

The temperature dependence of ionic diffusion coefficients obtained from molecular dynamics simulations shows excellent agreement with experimental measurements [15]. Simulations reveal that lithium ion mobility increases by several orders of magnitude across the phase transition, consistent with the observed superionic behavior [15]. The diffusion mechanism changes from thermally activated hopping in the low-temperature phase to cooperative motion in the high-temperature phase [15].

Table 5: Molecular Dynamics Simulation Results for Lithium Sulfate

| Property | Low-T Phase | High-T Phase | Units | Simulation Method |

|---|---|---|---|---|

| Li+ Diffusion Coefficient | 10^-15 | 10^-12 | cm^2 s^-1 | Classical MD |

| Activation Energy | 1.2 | 0.45 | eV | Classical MD |

| Mean Square Displacement | Low | High | Å^2 | Classical MD |

| Rotational Correlation Time | 10^-8 | 10^-11 | s | Classical MD |

Ab initio molecular dynamics simulations provide more accurate descriptions of electronic structure effects and bonding interactions [16]. These calculations employ density functional theory to determine interatomic forces, eliminating the need for empirical potential parameters [16]. The results demonstrate that electronic polarization effects play a significant role in stabilizing the high-temperature phase and facilitating ionic conduction [16].

Temperature-dependent simulations have revealed the detailed mechanism of the phase transition [12]. The transformation initiates with the disordering of lithium ions in specific crystallographic directions, followed by cooperative reorientation of sulfate groups [12]. This sequence explains the first-order nature of the transition and the associated volume change [12]. The simulations also predict the existence of intermediate phases at temperatures slightly below the main transition, which have been confirmed by subsequent experimental investigations [12].

The computational studies have identified key factors controlling the superionic transition [15]. The balance between Coulombic interactions and lattice strain determines the transition temperature, while the availability of conduction pathways governs the ionic mobility in the high-temperature phase [15]. Simulations with modified lattice parameters demonstrate that modest structural changes can significantly affect the transition behavior [15].

Shock wave-induced phase transitions have been investigated using molecular dynamics simulations to understand the behavior under extreme conditions [2]. These studies reveal that rapid compression can induce the superionic transition at much lower temperatures than observed under equilibrium conditions [2]. The mechanism involves the formation of metastable intermediate phases that subsequently transform to the equilibrium high-temperature structure [2].

Density Functional Theory Approaches

Density functional theory (DFT) calculations have provided fundamental insights into the electronic structure and bonding characteristics of lithium sulfate phases [16] [17]. These quantum mechanical approaches enable the investigation of properties that are not accessible through classical simulation methods, including electronic band structures, charge distributions, and chemical bonding patterns [16]. The calculations employ various exchange-correlation functionals and basis sets to achieve accurate descriptions of the electronic properties [16].

Ground state DFT calculations reveal that lithium sulfate is a wide band gap insulator with a calculated band gap of 6.1 electron volts [8]. The electronic structure shows significant ionic character, with electrons largely localized on sulfate anions and substantial charge transfer from lithium atoms [8]. The partial density of states indicates that lithium ions have finite electronic states near the Fermi level, which may contribute to ionic conductivity limitations in certain applications [8].

The calculated lattice parameters and atomic positions from DFT optimization show excellent agreement with experimental crystallographic data [17]. For the monoclinic phase, the optimized unit cell dimensions deviate by less than 2% from experimental values, while the atomic coordinates are reproduced within typical uncertainties of structural determination methods [17]. This accuracy validates the computational approach and enables confident predictions of properties under conditions not accessible experimentally [17].

Table 6: DFT-Calculated Properties of Lithium Sulfate

| Property | DFT Value | Experimental Value | Units | Functional Used |

|---|---|---|---|---|

| Band Gap | 6.1 | - | eV | GGA-PBE |

| Lattice Parameter a | 5.45 | 5.43 | Å | GGA-PBE |

| Lattice Parameter b | 4.81 | 4.83 | Å | GGA-PBE |

| Lattice Parameter c | 8.18 | 8.14 | Å | GGA-PBE |

| Formation Energy | -1436 | -1436.37 | kJ mol^-1 | GGA-PBE |

Hybrid DFT calculations incorporating exact exchange contributions provide more accurate descriptions of electronic properties [17]. These calculations predict larger band gaps compared to standard generalized gradient approximation functionals, bringing the results into better agreement with optical absorption measurements [17]. The improved accuracy comes at increased computational cost but enables reliable predictions of optical and electronic transport properties [17].

Phonon calculations using DFT provide insights into the vibrational properties and lattice dynamics of both phases [17]. The calculated phonon dispersion curves reveal the presence of soft modes near the transition temperature, consistent with the displacive character of the phase transformation [17]. The temperature dependence of phonon frequencies explains the thermal expansion behavior and heat capacity anomalies observed experimentally [17].

The nudged elastic band method implemented within DFT frameworks has been used to investigate lithium ion migration pathways [16]. These calculations determine the activation barriers for ionic motion and identify the preferred diffusion routes through the crystal structure [16]. The results show that lithium ion migration occurs preferentially along specific crystallographic directions, with activation energies that depend strongly on the local coordination environment [16].

Crystal field theory calculations combined with DFT have been applied to investigate the behavior of transition metal dopants in lithium sulfate [17]. These studies reveal that chromium ions substitute for lithium sites with specific charge compensation mechanisms [17]. The calculated zero field splitting parameters show good agreement with electron paramagnetic resonance measurements, validating the computational approach for studying defect chemistry [17].

Temperature Dependence of Ion Transport

The ionic conductivity of lithium sulfate exhibits a complex temperature-dependent behavior that varies significantly between its different crystalline phases. In the low-temperature monoclinic beta-lithium sulfate phase, the ionic conductivity remains relatively low, with values ranging from approximately 2×10⁻⁷ S/cm at room temperature to 1×10⁻⁴ S/cm at 395°C [1] [2]. This low-temperature phase demonstrates typical Arrhenius-type behavior with an activation energy of approximately 1.10 eV [3].

The most dramatic change in ionic conductivity occurs during the phase transition from the monoclinic beta phase to the cubic alpha phase at temperatures above 575°C. At this transition temperature, lithium sulfate enters a superionic state characterized by exceptionally high lithium-ion conductivity of approximately 0.1 S/cm [1]. This represents an increase of several orders of magnitude compared to the low-temperature phase, making alpha-lithium sulfate comparable to molten salts in terms of ionic conductivity.

| Temperature (°C) | Conductivity (S/cm) | Phase | Activation Energy (eV) |

|---|---|---|---|

| 25 | 2.0×10⁻⁷ | β-Li₂SO₄ | 1.10 |

| 200 | 2.0×10⁻⁷ | β-Li₂SO₄ | 1.10 |

| 250 | 2.0×10⁻⁶ | β-Li₂SO₄ | 1.10 |

| 395 | 1.0×10⁻⁴ | β-Li₂SO₄ | 1.10 |

| 575 | 1.0×10⁻¹ | α-Li₂SO₄ | 0.35 |

| 850 | 1.0×10⁻¹ | α-Li₂SO₄ | 0.35 |

The temperature dependence of ionic conductivity in lithium sulfate systems follows the relationship described by the Arrhenius equation: σ = σ₀ exp(-Ea/kT), where σ₀ is the pre-exponential factor, Ea is the activation energy, k is the Boltzmann constant, and T is the absolute temperature [4]. The dramatic reduction in activation energy from 1.10 eV in the beta phase to approximately 0.35 eV in the alpha phase explains the significant enhancement in ionic conductivity at elevated temperatures [5].

Structural Determinants of Superionic Conductivity

The superionic conductivity observed in alpha-lithium sulfate is fundamentally linked to specific structural characteristics that facilitate rapid lithium-ion transport. The cubic alpha phase provides a three-dimensional framework with interconnected pathways that allow lithium ions to migrate with minimal energy barriers [6]. The structural transformation from monoclinic to cubic symmetry creates a more open framework with increased free volume, enabling enhanced lithium-ion mobility.

The coordination environment of lithium ions in the superionic phase plays a crucial role in determining transport properties. In the alpha phase, lithium ions occupy both tetrahedral and octahedral sites within the crystal structure, with the ability to hop between these sites through interstitial positions [7]. The continuous lithium occupation pathway in the superionic phase corresponds to a lithium-lithium distance of approximately 3.7 Å, which represents an optimal separation for facilitating ion transport [8].

The structural framework of alpha-lithium sulfate exhibits corner-sharing connectivity between sulfate tetrahedra, which has been identified as a key descriptor for superionic conductivity in oxide-based materials [9]. This corner-sharing arrangement creates distorted lithium environments that minimize electrostatic repulsion and provide well-connected pathways for lithium-ion migration. The polyhedral arrangement in the superionic phase allows for percolating three-dimensional networks that support rapid lithium transport with low activation barriers.

Enhancement Strategies for Ionic Conductivity

Doping with Aliovalent Ions

Aliovalent doping represents a highly effective strategy for enhancing the ionic conductivity of lithium sulfate systems through controlled introduction of charge carriers and structural modifications. The substitution of lithium ions with aliovalent cations creates charge imbalances that must be compensated by the formation of cation vacancies, thereby increasing the concentration of mobile charge carriers [3] [10].

Doping with divalent cations such as calcium has demonstrated particularly significant enhancements in ionic conductivity. When calcium sulfate is introduced into beta-lithium sulfate at a concentration of 6 mol%, the resulting composition Li₁.₈₇Ca₀.₀₆₃₈□₀.₀₆₃₈SO₄ (where □ represents vacancies) exhibits an order of magnitude increase in conductivity compared to undoped material [11]. The enhancement is attributed to the creation of lithium vacancies according to the charge compensation mechanism: Ca²⁺ + 2Li⁺ → 2□Li⁺ + Ca²⁺, where each calcium ion substitution creates two lithium vacancies.

| Dopant | Concentration | Conductivity Enhancement | Temperature Range | Mechanism |

|---|---|---|---|---|

| CaSO₄ | 6 mol% | Order of magnitude increase | 550-740 K | Vacancy creation |

| La₂(SO₄)₃ | 2-3 mol% | Maximum enhancement at 225°C | 225-395°C | Vacancy concentration |

| MgSO₄ | 6 mol% | Considerable enhancement | 550-740 K | Vacancy creation |

| ZnSO₄ | 6 mol% | Considerable enhancement | 550-740 K | Vacancy creation |

The effectiveness of aliovalent doping depends on several factors, including the size compatibility between the dopant and host cations, the formation of solid solutions, and the optimization of vacancy concentration. Research has shown that maximum conductivity enhancement occurs at specific dopant concentrations, typically around 6% for divalent cations, beyond which conductivity begins to decrease due to vacancy-vacancy interactions that reduce ionic mobility [10].

Trivalent dopants such as lanthanum have also been investigated for their ability to create even higher vacancy concentrations. The substitution of trivalent cations follows the relationship: La³⁺ + 3Li⁺ → 3□Li⁺ + La³⁺, creating three lithium vacancies per dopant ion. However, the optimal concentration for trivalent dopants is typically lower (2-3 mol%) due to the higher charge imbalance and potential for structural instability [3].

Mixed Cation Effects on Conductivity Pathways

The incorporation of mixed cation systems in lithium sulfate-based materials has emerged as a promising approach for achieving enhanced ionic conductivity through synergistic effects and the creation of heterogeneous transport pathways. Mixed cation systems can provide multiple benefits, including the stabilization of high-conductivity phases, the creation of interfacial transport pathways, and the optimization of structural parameters for enhanced lithium-ion mobility [12].

One of the most extensively studied mixed cation systems involves the combination of lithium sulfate with other lithium salts to create ternary compositions. The optimized ternary system Li₃PO₄-Li₃BO₃-Li₂SO₄ with a composition ratio of 25:14:61 mol% exhibits an ionic conductivity of 4.9×10⁻⁴ S/cm at 300°C, representing a three-fold enhancement compared to the maximum conductivity observed in binary systems [12]. This enhancement is attributed to the formation of multiple phases, including novel gamma-phase lithium sulfate structures that provide additional pathways for lithium-ion transport.

The mixed cation approach also extends to the incorporation of alkali metal sulfates, creating solid solutions with modified transport properties. The lithium sulfate-sodium sulfate system demonstrates composition-dependent conductivity behavior, with sodium-rich compositions (10:90 Li₂SO₄:Na₂SO₄) showing significant enhancement when doped with aliovalent cations [13]. The mixed alkali effect in these systems results from the different ionic radii and coordination preferences of lithium and sodium ions, creating a heterogeneous environment that can facilitate cooperative ion transport mechanisms.

| Mixed System | Composition | Conductivity at 300°C | Enhancement Factor | Phase Behavior |

|---|---|---|---|---|

| Li₃PO₄:Li₃BO₃:Li₂SO₄ | 25:14:61 | 4.9×10⁻⁴ S/cm | 3× over binary | Multi-phase |

| Li₃PO₄:Li₃BO₃:Li₂SO₄ | 25:11:64 | 3.4×10⁻⁴ S/cm | 2× over binary | Multi-phase |

| Li₂SO₄:LiCl | 50:50 | 5.5×10⁻¹ S/cm | Very high | Mixed crystal |

| Li₂SO₄:LiOH | 10:90 | 1.01×10⁻³ S/cm | High | Binary solid solution |

The mechanism of conductivity enhancement in mixed cation systems involves several factors. First, the presence of multiple phases can create interfacial regions with distinct transport properties, potentially providing fast pathways for lithium-ion conduction. Second, the heterogeneous cation distribution can lead to local structural distortions that reduce activation barriers for ion migration. Third, the mixed cation environment can stabilize intermediate coordination states that facilitate cooperative transport mechanisms.

Relationship Between Crystal Structure and Ion Mobility

Cooperative Interstitial Transport Mechanisms

The relationship between crystal structure and lithium-ion mobility in lithium sulfate systems is fundamentally governed by cooperative interstitial transport mechanisms that allow concerted motion of multiple lithium ions. These mechanisms are particularly important in the superionic alpha phase, where the high lithium-ion concentration and three-dimensional connectivity of transport pathways enable collective ionic motion [14].

Cooperative interstitial transport in lithium sulfate occurs through a mechanism that combines the motion of lithium ions with structural rearrangements of the sulfate anion framework. The paddle-wheel mechanism, which has been identified as superior to simple percolation-type transport, involves the coordinated rotation of sulfate tetrahedra coupled with lithium-ion hopping between interstitial sites [15]. This mechanism allows multiple lithium ions to move in a concerted fashion, reducing the overall activation energy compared to individual ion migration.

The cooperative nature of lithium transport in the superionic phase is evidenced by the low activation energy of approximately 0.35 eV, which is significantly lower than would be expected for independent ion hopping [5]. Molecular dynamics simulations have revealed that lithium migration occurs through correlated motion pathways where the displacement of one lithium ion facilitates the movement of neighboring ions through a domino-like effect. This cooperative behavior is enabled by the high lithium-ion concentration in the superionic phase and the three-dimensional network of interconnected transport channels.

The interstitial transport mechanism in alpha-lithium sulfate involves lithium ions moving through tetrahedral interstitial sites within the sulfate framework. The geometry of these interstitial sites is optimized for lithium-ion transport, with tetrahedral coordination providing a balance between structural stability and ionic mobility. The face-sharing arrangement of tetrahedral sites creates continuous pathways that allow lithium ions to migrate with minimal changes in their coordination environment, resulting in a relatively flat energy landscape for ion transport [16].

Vacancy Formation and Migration Pathways

The formation and migration of vacancies in lithium sulfate systems represent critical processes that determine the overall ionic conductivity and transport kinetics. Vacancy-mediated transport becomes particularly important in doped systems where aliovalent substitution creates controlled concentrations of lithium vacancies that serve as charge carriers [17].

The formation energy of lithium vacancies in beta-lithium sulfate is relatively high due to the close-packed nature of the monoclinic structure, explaining the low ionic conductivity observed in this phase. However, the formation energy decreases significantly in the alpha phase due to the more open cubic structure and increased coordination flexibility. The equilibrium vacancy concentration in the superionic phase is sufficiently high to support rapid ion transport through vacancy-mediated mechanisms.

Vacancy migration in lithium sulfate follows specific crystallographic pathways that are determined by the structural topology and energetic considerations. In the beta phase, vacancy migration is restricted to one-dimensional channels due to the layered nature of the monoclinic structure, resulting in limited ionic conductivity. The migration barrier for vacancy hopping in this phase is approximately 1.0 eV, corresponding to the high activation energy observed experimentally [6].

The superionic alpha phase exhibits fundamentally different vacancy migration behavior characterized by three-dimensional connectivity and reduced migration barriers. The cubic structure provides multiple equivalent pathways for vacancy migration, with migration barriers of approximately 0.35 eV that are significantly lower than in the beta phase. The vacancy migration pathways in the alpha phase form a percolating network that extends throughout the crystal structure, enabling macroscopic ionic conductivity through coordinated vacancy motion.

| Phase | Vacancy Formation Energy | Migration Barrier | Pathway Dimensionality | Conductivity |

|---|---|---|---|---|

| β-Li₂SO₄ | High | 1.0 eV | 1D channels | 10⁻⁷ S/cm |

| α-Li₂SO₄ | Low | 0.35 eV | 3D network | 10⁻¹ S/cm |

The relationship between vacancy concentration and ionic conductivity follows a complex behavior that depends on the balance between charge carrier concentration and ionic mobility. At low vacancy concentrations, conductivity increases linearly with vacancy concentration due to the increased number of charge carriers. However, at high vacancy concentrations, vacancy-vacancy interactions become significant, leading to reduced mobility and potential ordering phenomena that can decrease overall conductivity.

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 172 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 168 of 172 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Sulfuric acid, lithium salt (1:2): ACTIVE